molecular formula C8H14O2 B1611442 2-methylpent-4-en-2-yl Acetate CAS No. 926-22-7

2-methylpent-4-en-2-yl Acetate

Cat. No.: B1611442
CAS No.: 926-22-7
M. Wt: 142.2 g/mol
InChI Key: BCKWPGYCZKJVLH-UHFFFAOYSA-N
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Description

2-Methylpent-4-en-2-yl Acetate is an organic compound with the molecular formula C8H14O2. It is an ester formed from the reaction of 2-methylpent-4-en-2-ol and acetic acid. This compound is known for its pleasant fruity aroma, making it a valuable component in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpent-4-en-2-yl Acetate typically involves the esterification of 2-methylpent-4-en-2-ol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:

2-Methylpent-4-en-2-ol+Acetic AcidH2SO42-Methylpent-4-en-2-yl Acetate+Water\text{2-Methylpent-4-en-2-ol} + \text{Acetic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-Methylpent-4-en-2-ol+Acetic AcidH2​SO4​​2-Methylpent-4-en-2-yl Acetate+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of 2-methylpent-4-en-2-ol and acetic acid in the presence of a catalyst, followed by separation and purification of the ester product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction of this ester can lead to the formation of the corresponding alcohol, 2-methylpent-4-en-2-ol.

    Substitution: The acetate group can be substituted by other nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: 2-Methylpent-4-en-2-ol.

    Substitution: Amides or other esters, depending on the nucleophile used.

Scientific Research Applications

2-Methylpent-4-en-2-yl Acetate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Its pleasant aroma makes it useful in behavioral studies involving olfactory responses in animals.

    Medicine: Research into its potential therapeutic effects, particularly in aromatherapy, is ongoing.

    Industry: Widely used in the fragrance and flavor industries to impart fruity notes to products.

Mechanism of Action

The mechanism of action of 2-Methylpent-4-en-2-yl Acetate primarily involves its interaction with olfactory receptors in the nasal cavity. The ester binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity aroma. The molecular targets are the olfactory receptor proteins, and the pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

  • 2-Methylpent-2-en-1-yl Acetate
  • 4-Methyl-2-pentyl Acetate
  • 2-Methylbutyl Acetate

Comparison: 2-Methylpent-4-en-2-yl Acetate is unique due to its specific structure, which imparts a distinct fruity aroma. Compared to similar compounds, it has a higher volatility and a more intense fragrance, making it particularly valuable in the fragrance industry. Its structural isomers, such as 2-Methylpent-2-en-1-yl Acetate, may have different olfactory properties and applications.

Properties

IUPAC Name

2-methylpent-4-en-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-6-8(3,4)10-7(2)9/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKWPGYCZKJVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472734
Record name 2-methylpent-4-en-2-yl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926-22-7
Record name 2-methylpent-4-en-2-yl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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